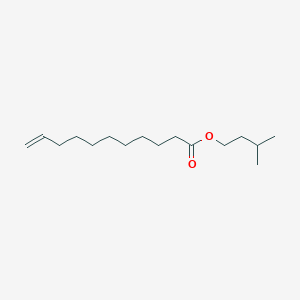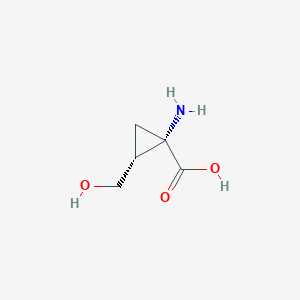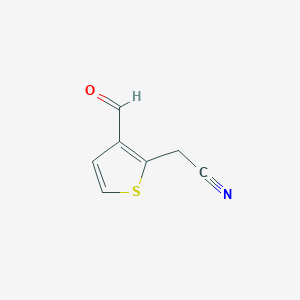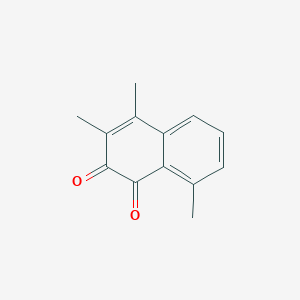
3,4,8-Trimethylnaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-Trimethylnaphthalene-1,2-dione, also known as TMNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMNQ is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 188-190°C.
Mécanisme D'action
The mechanism of action of 3,4,8-Trimethylnaphthalene-1,2-dione is not fully understood, but it is believed to act as a free radical scavenger, protecting cells from oxidative damage. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to inhibit lipid peroxidation, which is a major cause of oxidative stress in cells. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Effets Biochimiques Et Physiologiques
3,4,8-Trimethylnaphthalene-1,2-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect cells from oxidative damage induced by hydrogen peroxide and other oxidizing agents. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro. In vivo studies have shown that 3,4,8-Trimethylnaphthalene-1,2-dione can protect against liver damage induced by alcohol and other toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its strong antioxidant properties, which can help protect cells from oxidative damage during experimental procedures. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione is relatively easy to synthesize and has a high purity, making it a reliable and consistent reagent. One limitation of using 3,4,8-Trimethylnaphthalene-1,2-dione in lab experiments is its potential toxicity at high concentrations. Careful dosing and safety precautions must be taken to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are several potential future directions for research on 3,4,8-Trimethylnaphthalene-1,2-dione. One area of interest is the development of new drugs based on the antioxidant properties of 3,4,8-Trimethylnaphthalene-1,2-dione. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione could be used as a building block for the synthesis of new materials with unique properties. Further studies could also explore the potential of 3,4,8-Trimethylnaphthalene-1,2-dione as a therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
3,4,8-Trimethylnaphthalene-1,2-dione can be synthesized through a multi-step process starting from 1,4-naphthoquinone. The first step involves the addition of two methyl groups to the naphthalene ring using a Friedel-Crafts alkylation reaction. The resulting product is then oxidized using a mild oxidizing agent to form the final product, 3,4,8-Trimethylnaphthalene-1,2-dione.
Applications De Recherche Scientifique
3,4,8-Trimethylnaphthalene-1,2-dione has been studied extensively for its potential applications in various fields of science, including organic chemistry, materials science, and pharmacology. 3,4,8-Trimethylnaphthalene-1,2-dione has been shown to exhibit strong antioxidant properties, making it a potential candidate for the development of new drugs to treat oxidative stress-related diseases. Additionally, 3,4,8-Trimethylnaphthalene-1,2-dione has been used as a building block for the synthesis of novel organic materials, such as conducting polymers and dyes.
Propriétés
Numéro CAS |
135467-67-3 |
|---|---|
Nom du produit |
3,4,8-Trimethylnaphthalene-1,2-dione |
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
3,4,8-trimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-7-5-4-6-10-8(2)9(3)12(14)13(15)11(7)10/h4-6H,1-3H3 |
Clé InChI |
GBCQXPRZEBKDBI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(C(=O)C2=O)C)C |
Synonymes |
1,2-Naphthalenedione, 3,4,8-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



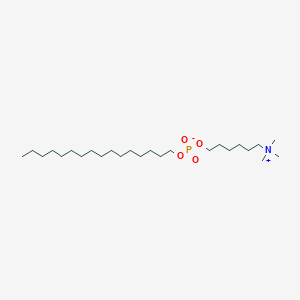
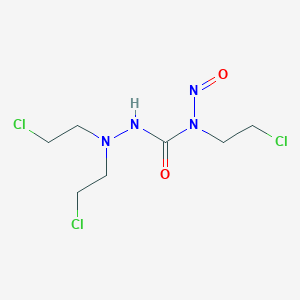
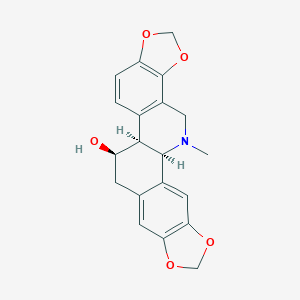
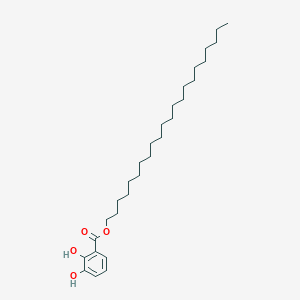
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
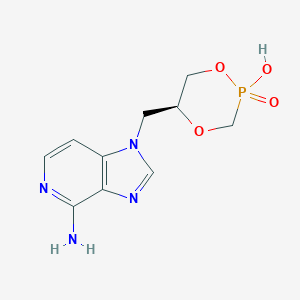

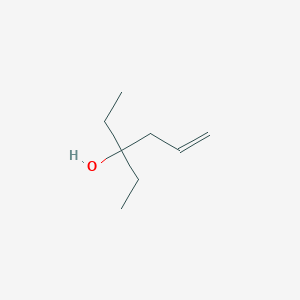
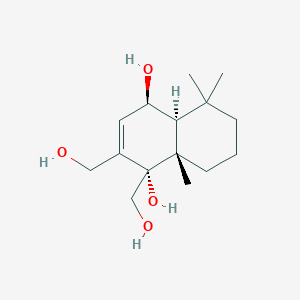
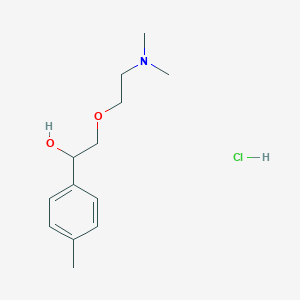
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
